molecular formula C6H12N2O B12354858 5-Ethyldiazinan-3-one

5-Ethyldiazinan-3-one

Cat. No.: B12354858
M. Wt: 128.17 g/mol
InChI Key: IHNHEOFJKSTVGA-UHFFFAOYSA-N
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Description

5-Ethyldiazinan-3-one: is a heterocyclic organic compound featuring a six-membered ring with nitrogen atoms at positions 1 and 3, and an oxygen atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyldiazinan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyldiazinan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: 5-Ethyldiazinan-3-one is used as a building block in organic synthesis, enabling the creation of more complex molecules

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyldiazinan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

    1,3,5-Triazine: A heterocyclic compound with three nitrogen atoms in a six-membered ring.

    1,2,4-Triazole: A five-membered ring with three nitrogen atoms.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

Uniqueness: 5-Ethyldiazinan-3-one is unique due to its specific ring structure and the presence of an oxygen atom at position 3, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-ethyldiazinan-3-one

InChI

InChI=1S/C6H12N2O/c1-2-5-3-6(9)8-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

IHNHEOFJKSTVGA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NNC1

Origin of Product

United States

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